Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate - 1420898-69-6

Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate

Catalog Number: EVT-1665769
CAS Number: 1420898-69-6
Molecular Formula: C14H22N4O2
Molecular Weight: 278.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate

  • Compound Description: This compound was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid. It was characterized by LCMS, NMR, IR, and CHN elemental analysis, with its structure further confirmed through single-crystal XRD data. The compound displayed poor antibacterial and moderate anthelmintic activity.

Tert-butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate

  • Compound Description: This compound contains a piperazine ring in a chair conformation. Structural analysis revealed a dihedral angle of 6.45° between the oxadiazole and benzene rings. The compound exhibits weak C—H⋯O intermolecular interactions in its crystal structure.

Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate

  • Compound Description: This sterically congested piperazine derivative was synthesized using a modified Bruylants approach. The presence of a second nitrogen atom on the N-tert-butyl piperazine substructure contributes to its potential pharmacological utility.

Tert-butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate

  • Compound Description: This pyrazole derivative exhibits twisted benzene rings out of the plane of the pyrazole ring. The piperazine ring, in a chair conformation, connects to the pyrazole ring via a carbonyl spacer. Intermolecular C—H⋯O interactions create a supramolecular chain along the c axis.

Tert-butyl 4-{3-[6-(4-meth­oxy­phen­yl)-2-methyl­pyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxyl­ate

  • Compound Description: This compound crystallizes with two independent molecules in its asymmetric unit, both featuring a piperazine ring in a chair conformation. The dihedral angles between various aromatic rings in the molecule are described, and C—H⋯O hydrogen bonds connect molecules into chains.

Tert-butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate

  • Compound Description: This compound is synthesized via a reduction reaction of Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which is produced through a one-step amination process. The synthesis is noted for its high yield, mild conditions, low cost, and simple operation.

Tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate

  • Compound Description: This compound is synthesized through an amination reaction using CuI as a catalyst, ethylene glycol as a ligand, potassium phosphate as a base, and isopropanol as the solvent. It is a key intermediate in the synthesis of biologically active benzimidazole compounds.

Tert-butyl (Z)-4-(2-(5-methoxy-3-(2-((methylthio)carbonothioyl)hydrazono)-2-oxoindolin-1-yl)ethyl)piperazine-1-carboxylate

  • Compound Description: This compound, with the formula C22H31N5O4S2, crystallizes in the triclinic crystal system and P1̅ space group. Detailed crystallographic data is provided in the research paper.

Tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate

  • Compound Description: This compound is a crucial intermediate in the synthesis of small molecule anticancer drugs. A rapid, high-yield synthetic method utilizing a four-step process starting from commercially available piperidin-4-ylmethanol is described.

(R)-5-扁桃酰基-3-对甲基哌嗪苯甲酰基-4,6-二氢吡咯[3,4-c]吡唑

  • Compound Description: This compound, translated as (R)-N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide, is synthesized from glycine through a multi-step process involving a Michael reaction, esterification, amino protection, cyclization, acylation, and deprotection steps.

Tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1)

  • Compound Description: This novel heterocyclic compound exhibits potent antiviral activity against SARS-CoV-2 in vitro. It demonstrates a higher anti-SARS-CoV-2 activity than its related compound, trans-2 (rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one), with an EC50 of 3.15 μM and a selectivity index exceeding 63.49. The compound primarily inhibits post-entry viral replication in both Vero E6 and Calu-3 cells.

1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo [1, 2-apyrazin-6-yl] Ethan-1-Amine Derivatives

  • Compound Description: This series of novel compounds are synthesized via O-alkylation of 1-(8-chloro-2-(trifluoromethyl) imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine with various aryl alcohols. They are evaluated for their antibacterial activity.

Tert-butyl(+)-(1S,5R,9S,4'S)-9-(2',2'-dimethyl-1',3'-dioxolan-4'-yl)-3,6-dioxo-2-oxabicycl[3.3.1]nonane-5-carboxylate

  • Compound Description: This compound is formed from a more complex tert-butyl carboxylate derivative through catalytic hydrogenolysis. The resulting cyclopropanaol intermediate undergoes a regioselective retrograde aldol reaction to yield the title compound.

Methyl(2S,2R',4'S,12bR)-2,-tert-butyl-1, 2,6,7,12,12b-hexahydro-4'-methyl-2-(5'-oxo-1',3'-dioxolane-4'-yl)indolo[ 2,3-α]-quinolizine-3-carboxylate

  • Compound Description: This complex polycyclic compound features indole and quinolizine ring systems. Detailed crystallographic data for the molecule is provided in the research paper.

Binuclear Triphenylantimony(V) Catecholates

  • Compound Description: This research focuses on a series of binuclear triphenylantimony(V) bis-catecholato complexes, with various catecholate and linker ligands. The study explores the structural features, redox properties, and Sb...N interactions of these complexes.

Tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate

  • Compound Description: This derivative of the 2-phenoxybenzamide 1 from the Medicines for Malaria Venture Malaria Box Project exhibits promising multi-stage activity against different strains of P. falciparum. It possesses high antiplasmodial activity against P. falciparum NF54 (PfNF54 IC50 = 0.2690 µM) and very low cytotoxicity (L-6 cells IC50 = 124.0 µM), resulting in an excellent selectivity index of 460. The compound also demonstrates improved physicochemical and pharmacokinetic properties compared to the lead structure.

Trans 1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt

  • Compound Description: This pyrrolidine derivative, synthesized via epoxide ring opening followed by methylation and deprotection, is used as a precursor for the synthesis of various amide and amine products containing the 1,2,4-triazole motif. These products are investigated for their potential biological activities.

(Z)-5-((1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione (26)

  • Compound Description: This compound is a potent and selective inhibitor of estrogen-related receptor 1 (ERR1). Its synthesis involves a multi-step process including regioselective epoxide ring opening, fluorination, chiral separation, reductive amination, and Knoevenagel condensation.

6-(azepan-1-yl)-N-carbamimidoylnicotinamide (9)

  • Compound Description: This hexamethylene amiloride (HMA)-derived compound inhibits the wild-type influenza A M2 ion channel, demonstrating greater potency than amantadine or HMA itself. It competes with amantadine for M2 inhibition, suggesting a similar binding site. The compound effectively inhibits in vitro replication of influenza virus encoding wild-type M2.

tert-Butyl 4′-(carbamimidoylcarbamoyl)-2′,3-dinitro-[1,1′-biphenyl]-4-carboxylate (27)

  • Compound Description: This HMA-derived compound exhibits inhibitory activity against both adamantane-sensitive and resistant forms of the influenza A M2 ion channel, specifically targeting a resistant variant encoding a serine to asparagine 31 mutation (S31N). It shows improved efficacy over amantadine and HMA in inhibiting viruses encoding M2(S31N).

d3-Poziotinib Hydrochloride

  • Compound Description: This deuterated analog of the tyrosine kinase inhibitor poziotinib displays improved microsomal stability compared to the non-deuterated form. The synthesis involves a seven-step process starting from 4-chloro-7-hydroxyquinazolin-6-yl pivalate, including deuterium incorporation, etherization, amination, deprotection, nucleophilic substitution, and amide formation.

Tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11)

  • Compound Description: This novel isoindolinone derivative exhibits antitumor activity, particularly against the HepG2 cancer cell line with an IC50 of 5.89 μM. The compound is part of a series of 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives synthesized and evaluated for their cytotoxicity.

Tert-butyl-4-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

  • Compound Description: This compound is a key intermediate in a specific process for preparing teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. It is synthesized by reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with piperazine-1-carboxylic acid tert-butyl ester.

4-{6-[(6-(1-butoxy-vinyl)-8-cyclopentyl-5-methyl-7-oxo-7, 8-dihydroppyridino-[2, 3-D] pyrimidine-2-yl) amino]-3-pyridyl}-1-piperazine carboxylic acid tert-butyl ester

  • Compound Description: This compound is a key intermediate in the synthesis of palbociclib, a cyclin-dependent kinase (CDK) 4/6 inhibitor used for the treatment of breast cancer. The compound undergoes conversion of its vinyl ether group to a carbonyl group to produce a purified intermediate, which is then further processed to yield palbociclib.

Bis(3,5-di-tert-butylpyrazol-1-yl)acetic acid (bdtbpza)

  • Compound Description: This sterically hindered ligand coordinates to zinc(II) to form the complex [(bdtbpza)ZnCl], which serves as a structural model for active sites in zinc enzymes like thermolysin and carboxypeptidase. The bulky tert-butyl groups do not hinder access to the zinc atom, allowing for ligand substitution reactions. This ligand also reacts with FeCl2 to form [(bdtbpza)FeCl], which could potentially model active sites in mononuclear non-heme iron oxidases and oxygenases.

4-tert-Butyloxycarbonyl-6(S)-(hydroxymethyl)-3(S)-(1-methylethyl)piperazin-2-one

  • Compound Description: This piperazin-2-one derivative, with a tert-butyloxycarbonyl protecting group, adopts a distorted half-chair configuration. Hydrogen bonds form between the hydroxyl group and the protecting carbonyl group, as well as between the NH group and the piperazin-2-one oxygen.

N-(4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl)-1-piperazin-1-yl-2,3-dihydro-1H-indene-5-carboxamide and its derivatives

  • Compound Description: This compound and its derivatives represent a series of novel dihydroindenamide compounds with inhibitory activity against protein kinases such as Abl, c-Kit, and PDGFR. [] They hold potential for treating diseases related to dysregulated activity of these kinases, including leukemia and other cancers. [] Specific derivatives mentioned include:

    Properties

    CAS Number

    1420898-69-6

    Product Name

    Tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate

    IUPAC Name

    tert-butyl 4-(6-methylpyridazin-3-yl)piperazine-1-carboxylate

    Molecular Formula

    C14H22N4O2

    Molecular Weight

    278.35 g/mol

    InChI

    InChI=1S/C14H22N4O2/c1-11-5-6-12(16-15-11)17-7-9-18(10-8-17)13(19)20-14(2,3)4/h5-6H,7-10H2,1-4H3

    InChI Key

    XQGUBDZBBYIGFC-UHFFFAOYSA-N

    SMILES

    CC1=NN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C

    Canonical SMILES

    CC1=NN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.